molecular formula C21H17FN4O2 B459432 6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 354554-81-7

6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B459432
CAS No.: 354554-81-7
M. Wt: 376.4g/mol
InChI Key: HEGHSDLJJKGKFO-UHFFFAOYSA-N
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Description

6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core

Preparation Methods

The synthesis of 6-Amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific functional group targeted and the reaction conditions employed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown potential as antiviral and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives such as:

Properties

CAS No.

354554-81-7

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4g/mol

IUPAC Name

6-amino-4-(2-fluoro-5-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17FN4O2/c1-12-18-19(15-10-14(27-2)8-9-17(15)22)16(11-23)20(24)28-21(18)26(25-12)13-6-4-3-5-7-13/h3-10,19H,24H2,1-2H3

InChI Key

HEGHSDLJJKGKFO-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)F)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)F)C4=CC=CC=C4

Origin of Product

United States

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